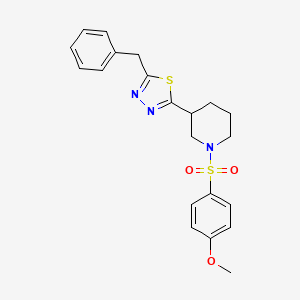

2-Benzyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

Description

2-Benzyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group at position 2 and a sulfonylated piperidine moiety at position 5. The piperidine ring is further modified with a 4-methoxyphenylsulfonyl group, which enhances its steric and electronic properties.

Properties

IUPAC Name |

2-benzyl-5-[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-27-18-9-11-19(12-10-18)29(25,26)24-13-5-8-17(15-24)21-23-22-20(28-21)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWWEAIQDMUZQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Attachment of the Piperidinyl Group: This step involves the reaction of the thiadiazole derivative with a piperidine derivative, often under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

Substitution: The benzyl and piperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include thiols or sulfides.

Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiadiazole derivatives, including 2-Benzyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole. Thiadiazole compounds have been shown to exhibit potent cytotoxic effects against various cancer cell lines.

Case Study: Thiadiazole Derivatives

A study published in Europe PMC explored the anticancer activity of different thiadiazole derivatives. Compounds similar to this compound demonstrated significant activity against human pancreatic cancer (Panc-1), hepatocarcinoma (Huh-7), colon cancer (HCT-116), and gastric cancer (SGC-7901) cells. For instance:

| Compound | IC50 (μM) in Panc-1 | IC50 (μM) in Huh-7 | IC50 (μM) in HCT-116 | IC50 (μM) in SGC-7901 |

|---|---|---|---|---|

| Compound 8e | 12.79 | 11.84 | 7.19 | 15.50 |

| Compound 8l | 12.22 | 10.11 | 6.56 | 25.65 |

These results indicate that the tested thiadiazoles possess comparable efficacy to established chemotherapeutic agents like sorafenib and cisplatin .

Mechanistic Insights

Thiadiazoles may modulate the expression of apoptosis-related proteins and influence cell cycle progression. The specific interactions with target proteins can lead to enhanced apoptosis in cancer cells while sparing normal cells, which is a critical aspect of developing effective cancer therapies .

Anti-inflammatory Potential

In addition to their anticancer properties, thiadiazole derivatives have been investigated for their anti-inflammatory effects. The A3 adenosine receptor subtype has been identified as a promising target for inflammatory diseases.

Research Findings

Studies suggest that compounds like this compound may act as modulators of inflammation by influencing adenosine receptor signaling pathways . This could provide therapeutic options for conditions such as rheumatoid arthritis and psoriasis.

Summary of Applications

The diverse applications of this compound can be summarized as follows:

| Application | Description |

|---|---|

| Anticancer Agent | Exhibits cytotoxic effects against various cancer cell lines; potential as a chemotherapeutic agent |

| Anti-inflammatory | Modulates inflammatory pathways; potential treatment for inflammatory diseases |

| Mechanism Insights | Induces apoptosis; inhibits cell proliferation; influences signaling pathways |

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may act by binding to specific proteins or enzymes, thereby inhibiting their activity. The methoxyphenylsulfonyl group is known to interact with various biological targets, potentially disrupting cellular processes. The piperidinyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other 1,3,4-thiadiazole derivatives, such as 2-methyl-5-(4-methoxyphenyl)-3-(4-methylphenyl)-1,3,4-thiadiazole (IV) (Scheme 7, ). Key differences include:

- Substituents : The target compound replaces IV’s 4-methylphenyl and methyl groups with a benzyl group and a sulfonylated piperidine.

- Sulfonylation : The piperidine sulfonyl group introduces enhanced hydrogen-bonding capacity and polarity compared to IV’s simpler alkyl/aryl substituents .

Physicochemical Properties

The sulfonamide group in the target compound likely improves aqueous solubility compared to IV, though its larger molecular weight may offset this advantage .

Stability and Crystallinity

highlights the role of weak C-H···O and N-H···O interactions in stabilizing similar heterocyclic crystals.

Research Findings and Implications

Biological Activity

2-Benzyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a synthetic compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. The structural features of this compound suggest potential interactions with various biological targets, leading to pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its pharmacological significance. The presence of the piperidine moiety and sulfonyl group enhances its solubility and reactivity, potentially influencing its biological interactions.

Table 1: Structural Components of this compound

| Component | Description |

|---|---|

| Thiadiazole Ring | A five-membered heterocyclic ring with nitrogen atoms |

| Piperidine Moiety | A six-membered ring containing one nitrogen atom |

| Sulfonyl Group | A functional group containing sulfur and oxygen |

| Benzyl Group | An aromatic ring attached to the thiadiazole |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with specific receptors could lead to modulation of neurotransmitter release or signal transduction pathways.

- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit antibacterial and antifungal activities. For instance, compounds similar to this compound have demonstrated effectiveness against:

- Gram-positive bacteria (e.g., Staphylococcus aureus)

- Gram-negative bacteria (e.g., Escherichia coli)

- Fungal strains (e.g., Aspergillus niger) .

Analgesic and Anti-inflammatory Effects

The structural components of this compound suggest potential analgesic and anti-inflammatory activities. Studies on related thiadiazoles have shown that they can reduce pain and inflammation through inhibition of pro-inflammatory cytokines .

Anticancer Potential

Thiadiazole derivatives are being explored for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways .

Case Studies

Several studies have highlighted the biological efficacy of compounds with similar structures:

- Study on Antimicrobial Activity : A study reported that derivatives containing the thiadiazole moiety exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics against various pathogens .

- In Vivo Studies : Animal models have demonstrated that thiadiazoles can significantly reduce tumor size in xenograft models when administered at specific dosages .

Q & A

Q. What are the established synthetic routes for 2-benzyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole, and what key reaction conditions influence yield?

The synthesis typically involves multi-step heterocyclic coupling. A general approach includes:

- Step 1 : Formation of the piperidine-sulfonyl intermediate via sulfonylation of 4-methoxyphenylsulfonyl chloride with piperidin-3-amine under anhydrous conditions (e.g., dichloromethane, triethylamine) .

- Step 2 : Thiadiazole ring construction using thiocarbazide derivatives. For example, condensation of 1,3,4-thiadiazole precursors with benzyl isothiocyanate in glacial acetic acid under reflux, followed by purification via recrystallization (ethanol/water) .

- Key variables : Reaction temperature (70–90°C), solvent polarity, and catalyst choice (e.g., POCl₃ for cyclization) significantly impact yield .

Q. How is the structural integrity of this compound verified post-synthesis?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the benzyl group (δ 4.5–5.0 ppm for CH₂), sulfonyl moiety (δ 7.5–8.0 ppm for aromatic protons), and thiadiazole ring (δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 485.12) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (e.g., C: 59.3%, H: 5.2%, N: 11.5%, S: 13.2%) .

Q. What are the recommended solvent systems for solubility and stability studies?

- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution (10–20 mg/mL) .

- Aqueous stability : Buffered solutions (pH 6.5–7.4) at 25°C show <5% degradation over 24 hours, monitored via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during thiadiazole ring closure?

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 3–6 hours) and minimizes side products like disulfide linkages .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity by stabilizing transition states during cyclization .

- Solvent optimization : Tetrahydrofuran (THF) with 5% H₂O enhances solubility of intermediates, reducing polymerization byproducts .

Q. What methodologies are employed to study structure-activity relationships (SAR) for antimicrobial activity?

- Analog synthesis : Replace the benzyl group with halogenated or nitro-substituted aryl groups to assess electronic effects on bacterial membrane disruption .

- In vitro assays : Minimum inhibitory concentration (MIC) against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) using broth microdilution .

- Molecular docking : Simulate binding to bacterial enoyl-ACP reductase (PDB ID: 1BVR) to identify critical hydrogen bonds with the sulfonyl group .

Q. How to resolve contradictions in reported biological activity data across studies?

- Case example : Discrepancies in IC₅₀ values for anticancer activity may arise from cell line variability (e.g., MCF-7 vs. HepG2) or assay protocols (MTT vs. SRB). Normalize data using reference compounds (e.g., doxorubicin) and validate via clonogenic assays .

- Meta-analysis : Compare substituent effects (e.g., 4-methoxy vs. 4-ethoxy on the phenyl ring) using cheminformatics tools like Schrodinger’s QikProp .

Q. What purification techniques are recommended for isolating high-purity (>98%) compound?

- Flash chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for baseline separation of thiadiazole analogs .

- Recrystallization : Ethanol/water (2:1) yields crystals with >99% purity, confirmed by melting point (mp 182–184°C) and differential scanning calorimetry (DSC) .

Q. How to design stability-indicating assays for degradation profiling?

- Forced degradation : Expose to 0.1N HCl (acid hydrolysis), 0.1N NaOH (alkaline hydrolysis), and UV light (254 nm) for 48 hours .

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile:water + 0.1% TFA) to detect degradation products .

Key Recommendations for Researchers

- Prioritize microwave-assisted synthesis for scalable, high-yield production .

- Use molecular docking to pre-screen analogs before labor-intensive biological assays .

- Validate purity rigorously via HPLC-DAD to avoid confounding bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.